2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

Catalog No.
S548578
CAS No.
188106-83-4
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

CAS Number

188106-83-4

Product Name

2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide

IUPAC Name

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c15-13(19)10-2-1-3-11-12(10)17-14(16-11)8-4-6-9(18)7-5-8/h1-7,18H,(H2,15,19)(H,16,17)

InChI Key

KOUGHMOSYJCJLE-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

NU1085; NU-1085; NU 1085.

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)N

Description

The exact mass of the compound 2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide is 253.08513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Application Summary: NU1085 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors have been developed to potentiate the cytotoxicity of ionizing radiation and anticancer drugs . They have been the most significant addition to the treatment of ovarian cancer since the introduction of platinum therapy in the 1970s .

Results or Outcomes: At a nontoxic concentration (0.4 μm), the PARP-1 inhibitors potentiated TM-induced growth inhibition 1.0–5.3-fold and TP-induced inhibition from 1.0–2.1-fold . Concentrations of the PARP-1 inhibitors that alone inhibited cell growth by 50% ranged from 8 to 94 μm .

Biomass-Derived Chemical Substitutes

Application Summary: “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” is used as a reagent in the acylation of phenols and amines . It is also used for fluorometric determination of oxidative enzymes .

Bacterial Biodegradation

Application Summary: Bisphenols, a group of chemicals to which “2-(4-Hydroxyphenyl)-1h-Benzimidazole-4-Carboxamide” belongs, are widely used in the production of plastic items . They are identified as key pollutants, which can leach into soil and water bodies, and could enter the food chain . Several studies reported them to be quite harmful chemicals at different concentrations, leading to disruption of neuro-endocrine systems, reproductive systems and more . Biodegradation is an environmentally friendly technique, where bisphenols are metabolized and biotransformed into less toxic intermediates and non-toxic end products .

Methods of Application: BPA degrading bacterial strains are isolated using enrichment techniques in MSM medium containing BPA as a sole source of carbon and energy .

2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzimidazole core substituted with a hydroxyphenyl group and a carboxamide functional group. Its molecular formula is C14H11N3O2C_{14}H_{11}N_{3}O_{2}, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases .

Lumefantrine exhibits its antimalarial activity through a complex mechanism that is not fully elucidated []. However, it is believed to interfere with the parasite's heme crystallization process within the food vacuole [, ]. Heme is a vital molecule for the malaria parasite's survival and development. By disrupting heme crystallization, Lumefantrine leads to the accumulation of toxic heme precursors, ultimately killing the parasite [].

Lumefantrine is generally considered safe when used in recommended doses for malaria treatment []. However, potential side effects like nausea, vomiting, and headache can occur [].

Typical of benzimidazole derivatives, including:

  • Nucleophilic substitutions: The amide nitrogen can act as a nucleophile, allowing for further derivatization.
  • Acid-base reactions: The carboxamide group can engage in protonation and deprotonation, affecting its solubility and reactivity.
  • Condensation reactions: The hydroxy group can facilitate the formation of esters or ethers under appropriate conditions.

These reactions enable the synthesis of novel derivatives with potentially enhanced biological activities .

Research indicates that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide exhibits significant biological activities:

  • Anticancer properties: It has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like temozolomide and topotecan, suggesting its role as an adjuvant in cancer therapy .
  • Antimicrobial effects: Preliminary studies indicate potential activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Several synthetic routes have been explored for the preparation of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide:

  • Condensation of 4-hydroxyaniline with carboxylic acid derivatives: This method involves the reaction of 4-hydroxyaniline with appropriate carboxylic acids to form the benzimidazole framework.
  • Cyclization reactions: Starting from o-phenylenediamine and appropriate aldehydes or ketones can yield the benzimidazole structure through cyclization under acidic conditions.
  • Modification of existing benzimidazole derivatives: Existing compounds can be modified through substitution reactions to introduce the hydroxyphenyl and carboxamide groups .

The compound's unique properties suggest several applications:

  • Pharmaceutical development: Its anticancer and antimicrobial activities position it as a promising lead compound for drug development.
  • Research tool: It may serve as a model compound in studies exploring the mechanisms of action of benzimidazole derivatives.
  • Agricultural applications: Potential use as an agrochemical due to its antimicrobial properties could be explored further .

Interaction studies have demonstrated that 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide can enhance the efficacy of other drugs. For example, it has been shown to increase the cytotoxicity of temozolomide and topotecan against cancer cells, indicating that it may interact synergistically with these agents . Additionally, its interactions with various biological targets, such as enzymes involved in cancer progression, warrant further investigation.

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
2-(2-Hydroxyphenyl)-1H-benzimidazole-4-carboxamideSimilar benzimidazole coreDifferent hydroxy substitution position
BenzimidazoleBasic structure without additional functional groupsLacks specific biological activity
1H-benzimidazole-5-carboxylic acidCarboxylic acid instead of carboxamideDifferent functional group affects solubility
2-(Phenyl)-1H-benzimidazolePhenyl substitution instead of hydroxyphenylVariations in biological activity

The distinct substitution pattern of 2-(4-Hydroxyphenyl)-1H-benzimidazole-4-carboxamide contributes to its unique biological activities and potential therapeutic applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

253.085126602 g/mol

Monoisotopic Mass

253.085126602 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide

Dates

Modify: 2023-08-15
1: Delaney CA, Wang LZ, Kyle S, White AW, Calvert AH, Curtin NJ, Durkacz BW, Hostomsky Z, Newell DR. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines. Clin Cancer Res. 2000 Jul;6(7):2860-7. PubMed PMID: 10914735.

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